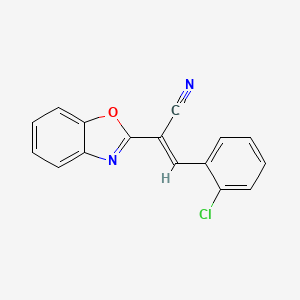

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile

説明

(2E)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile is a heterocyclic acrylonitrile derivative characterized by a benzoxazole core, a 2-chlorophenyl substituent, and an α,β-unsaturated nitrile group. The (2E)-stereochemistry is critical for its molecular geometry and intermolecular interactions. The benzoxazole moiety confers rigidity and π-stacking capabilities, while the chlorophenyl group may enhance lipophilicity and target binding .

特性

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXAAFIXUYDYNY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its pharmacological relevance. The presence of the chlorophenyl group further enhances its biological activity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClN2O |

| Molecular Weight | 288.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2987082 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways, providing potential benefits in treating inflammatory diseases.

- Anticancer Effects : Preliminary studies suggest that it can induce apoptosis in cancer cells.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering signal transduction pathways.

- Nucleic Acid Interaction : Potential binding to DNA or RNA may affect gene expression.

Antimicrobial Activity

A study conducted on the antimicrobial properties of benzoxazole derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 15 µg/mL and 20 µg/mL respectively.

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable reduction in paw edema compared to the control group. This suggests a potential application in managing inflammatory conditions.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have indicated that modifications to the benzoxazole and chlorophenyl groups can significantly affect the biological potency of related compounds. For instance:

| Compound Type | Structural Features | Unique Properties |

|---|---|---|

| Benzothiazole | Thiazole ring instead of benzoxazole | Antimicrobial activity |

| Chalcone | Enone structure without nitrile | Antioxidant properties |

| Flavonoids | Polyphenolic compounds with diverse substitutions | Wide range of biological activities |

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile exhibit significant antimicrobial properties. Studies have shown that the benzoxazole component can interact with microbial enzymes, inhibiting their activity.

Case Study : A study demonstrated that derivatives of benzoxazole showed potent activity against various bacterial strains, suggesting that this compound may have similar efficacy in combating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. The presence of the nitrile group is believed to contribute to its ability to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15 |

| Similar Benzoxazole Derivative | HeLa (Cervical Cancer) | 10 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in treating inflammatory diseases.

Synthetic Strategies

The synthesis of this compound can be achieved through various methods:

-

Condensation Reactions : Involves the reaction of 2-amino phenol with appropriate aldehydes followed by a nitrile-containing compound.

Reaction Scheme :

Material Science Applications

In addition to biological applications, there is potential for using this compound in developing advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent and Heterocycle Variations

Table 1: Structural and Functional Group Comparisons

Key Observations :

Crystallographic and Electronic Properties

Table 2: Crystallographic Data for Selected Analogs

Insights :

- The benzodioxol-imidazole derivative () crystallizes in a monoclinic system with extensive hydrogen bonding, inferred from Hirshfeld surface analysis. Similar packing motifs may occur in the target compound, given the planar benzoxazole and chlorophenyl groups .

- Density Functional Theory (DFT) calculations for analogs () reveal localized electron density on the nitrile and heterocycle, suggesting dipole-dipole interactions as key stabilization forces .

Q & A

Q. What are the common synthetic routes for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between a benzoxazole precursor and a 2-chlorophenylacrylonitrile derivative. Key steps include:

- Reflux conditions (e.g., in ethanol or THF) to promote nucleophilic substitution or cyclization.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the product. Optimization may involve adjusting solvent polarity, temperature gradients, or automated continuous-flow reactors for scalability .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of the compound?

- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm), nitrile groups (~δ 120 ppm in C), and stereochemistry via coupling constants (e.g., for E/Z isomerism).

- IR : Peaks at ~2220 cm confirm the nitrile group.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] for C₁₆H₁₀ClN₂O). X-ray crystallography resolves absolute configuration and anisotropic displacement parameters using software like SHELXL .

Q. What crystallographic methods are used to resolve anisotropic displacement parameters for this compound?

- X-ray diffraction : Single-crystal data collected at low temperature (e.g., 100 K) to minimize thermal motion.

- Software : SHELXL for refinement, WinGX/ORTEP for visualizing anisotropic ellipsoids. Hydrogen bonding networks are analyzed using graph-set notation to understand packing motifs .

Advanced Research Questions

Q. How is the inhibitory activity of this compound against RGS proteins evaluated in vitro?

- TR-FRET assays : A high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen measures disruption of RGS4-Gαo interactions.

- IC₅₀ determination : Dose-response curves using micromolar concentrations (e.g., 1–50 µM) and nonlinear regression analysis. Positive controls include known inhibitors like CCG-63802 for comparison .

Q. What computational strategies are employed to predict binding modes with target proteins?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite docks the compound into the active site (e.g., RGS4’s Gα interaction domain).

- MD simulations : NAMD or GROMACS simulate binding stability over 50–100 ns, analyzing RMSD, hydrogen bond persistence, and free-energy landscapes (MM/PBSA).

- Pharmacophore modeling : Identifies critical interactions (e.g., nitrile coordination, π-π stacking with benzoxazole) for SAR studies .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

- Functional group substitutions : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes.

- Bioisosteric replacements : Swap the benzoxazole with benzothiazole or indole moieties to evaluate steric/electronic effects.

- In vitro assays : Test derivatives in kinase inhibition (e.g., EGFR) or antimicrobial models (MIC assays against S. aureus) to correlate structural features with activity .

Q. How do researchers address discrepancies in biological activity data across studies?

- Batch consistency : Verify compound purity via HPLC (>98%) and elemental analysis.

- Assay conditions : Standardize buffer pH, temperature, and cell line passage numbers.

- Statistical validation : Use ANOVA or Student’s t-test to compare replicates, and apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。